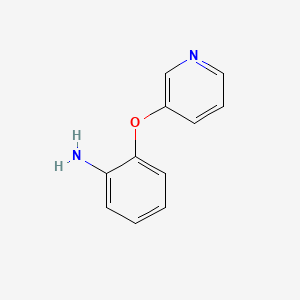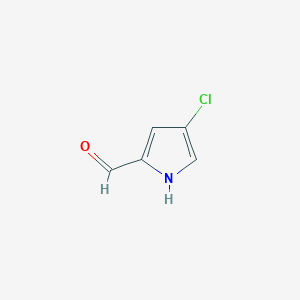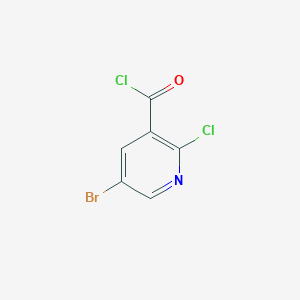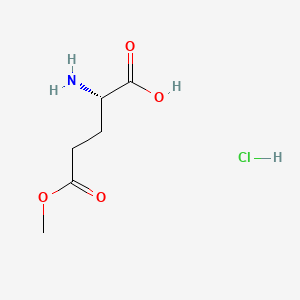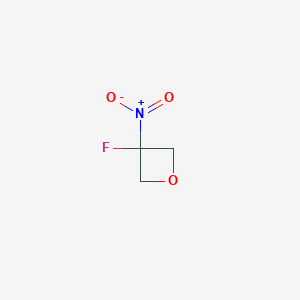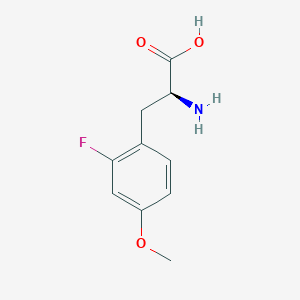
酪氨酸,2-氟-O-甲基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Tyrosine, 2-fluoro-O-methyl-” is an organic compound that has been extensively studied in scientific literature due to its potential use in various fields. It is also known as 2-Fluoro-O-methyl-L-tyrosine . The IUPAC name for this compound is (2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid .
Synthesis Analysis
The synthesis of “Tyrosine, 2-fluoro-O-methyl-” involves enzymatic pathways. One of the main strategies for the enzymatic synthesis of fluorinated compounds is the direct formation of the C-F bond by fluorinase . Tyrosine derivatives labeled with a short-lived fluorine-18 isotope were obtained by asymmetric syntheses .
Molecular Structure Analysis
The molecular formula of “Tyrosine, 2-fluoro-O-methyl-” is C10H12FNO3 . The molecular weight of the compound is 213.21 g/mol .
Chemical Reactions Analysis
Tyrosine, 2-fluoro-O-methyl-, undergoes various chemical reactions. For instance, in the presence of iPr2O, Et3N, and H2O, 25 mM racemic fluorinated β-amino carboxylic ester hydrochloride salts were hydrolyzed into fluorinated R-β-amino carboxylic ester enantiomers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Tyrosine, 2-fluoro-O-methyl-” are influenced by the presence of fluorine atoms. Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .
科学研究应用
-
Bioconjugation
-
Super-Resolution Microscopy
- Tyrosine and its derivatives can be used in super-resolution microscopy, a powerful tool for the investigation of biological systems .
- The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the visualization of molecules of interest in live cells .
-
Flow Cytometry
- Tyrosine and its derivatives can also be used in flow cytometry, a technique that allows high-content, multiparameter analysis of single cells .
- The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the detection and quantification of multiple cell components and/or functions .
-
Fluorescent Biosensors
- Tyrosine and its derivatives can be used in the development of fluorescent biosensors .
- These biosensors can be used to detect the distribution of molecules of interest in live cells .
- The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the visualization and quantification of molecules of interest .
-
Biomaterials
-
Enzymatic Synthesis of Fluorinated Compounds
- This field involves the use of enzymes to synthesize fluorinated compounds, which are widely used in molecular imaging, pharmaceuticals, and materials .
- The methods of application would involve the use of various enzymes, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .
- The outcomes of this research could lead to the development of new fluorinated compounds with improved performance .
-
Fluorescence Spectroscopy
- Fluorescence spectroscopy is a powerful technique for probing a range of complex biological processes, including enzyme mechanisms and protein–protein interactions .
- The methods of application would involve the use of fluorescent α-amino acids, such as “Tyrosine, 2-fluoro-O-methyl-”, as probes .
- The outcomes of this research could lead to a better understanding of complex biological processes .
-
Drug Development
- Fluorinated compounds, including “Tyrosine, 2-fluoro-O-methyl-”, are widely used in the development of pharmaceuticals .
- The methods of application would involve the use of various chemical synthesis methods to create new fluorine-containing drugs .
- The outcomes of this research could lead to the development of new drugs with improved performance .
-
Molecular Imaging
- Fluorinated compounds are widely used in molecular imaging .
- The methods of application would involve the use of fluorinated compounds as tracers in imaging techniques such as positron emission tomography (PET) .
- The outcomes of this research could lead to improved imaging techniques, allowing for better diagnosis and treatment of diseases .
未来方向
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . This suggests that “Tyrosine, 2-fluoro-O-methyl-” and similar compounds have potential for future research and applications.
属性
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRRDCRYBYGCQS-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476930 |
Source


|
| Record name | Tyrosine, 2-fluoro-O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosine, 2-fluoro-O-methyl- | |
CAS RN |
54788-29-3 |
Source


|
| Record name | Tyrosine, 2-fluoro-O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)
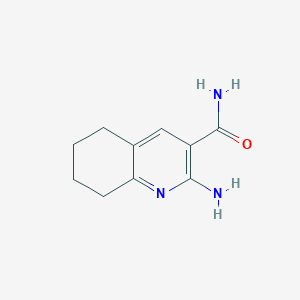
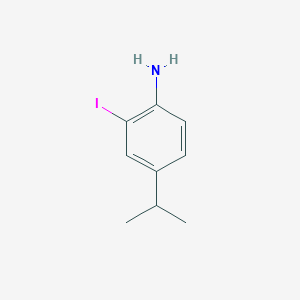
![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)
![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)
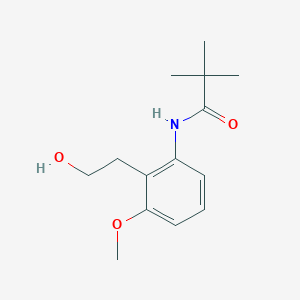
![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
